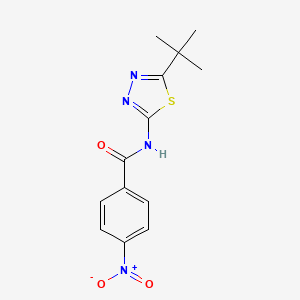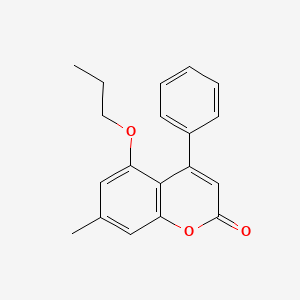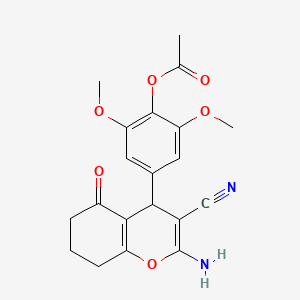![molecular formula C23H21NO3 B11661048 ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11661048.png)
ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-4-(4-メチルフェニル)-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチルは、インデノ[1,2-b]ピリジン類に属する複雑な有機化合物です。これらの化合物は、多様な生物活性と医薬品化学における潜在的な用途で知られています。この化合物の構造には、カルボン酸エステルと縮合したインデノ-ピリジンコアが含まれており、さまざまな化学および生物学的研究にとって重要な分子となっています。
製造方法
合成経路と反応条件
2-メチル-4-(4-メチルフェニル)-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ナトリウムエトキシドなどの塩基の存在下、2-メチル-4-(4-メチルフェニル)-1H-インデン-1,3(2H)-ジオンとアセト酢酸エチルを縮合させることから始まります。反応は、環化とエステル化を含む一連の段階を経て進行し、最終生成物を生成します。
工業生産方法
工業的な環境では、この化合物の生産には、収率と純度を最大限にするために最適化された反応条件が用いられます。これには、高純度の試薬の使用、温度と圧力の条件の制御、再結晶またはクロマトグラフィーなどの効率的な精製技術が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-methyl-4-(4-methylphenyl)-1H-indene-1,3(2H)-dione with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including cyclization and esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
2-メチル-4-(4-メチルフェニル)-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化できます。
還元: 還元反応は、ケト基をアルコールに変換することができます。
置換: 求電子置換反応と求核置換反応は、芳香環またはインデノ-ピリジンコアで起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: ハロゲン化は、適切な条件下で臭素 (Br₂) や塩素 (Cl₂) などの試薬を使用して実現できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります。
科学研究への応用
2-メチル-4-(4-メチルフェニル)-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチルは、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物の生物活性により、酵素の相互作用と細胞プロセスを研究するための候補となっています。
産業: これは、染料、顔料、その他の工業用化学品の合成に使用できます。
科学的研究の応用
Ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
2-メチル-4-(4-メチルフェニル)-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチルがその効果を発揮するメカニズムには、さまざまな分子標的との相互作用が含まれます。これらには、酵素、受容体、およびその他のタンパク質が含まれる可能性があります。この化合物の構造により、特定の結合部位に適合し、これらの標的の活性を調節し、生物学的経路に影響を与えることができます。
類似化合物との比較
類似化合物
- 2-メチル-4-フェニル-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチル
- 2-メチル-4-(4-クロロフェニル)-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチル
独自性
2-メチル-4-(4-メチルフェニル)-5-オキソ-4,5-ジヒドロ-1H-インデノ[1,2-b]ピリジン-3-カルボン酸エチルは、4-メチルフェニル基が存在することによってユニークです。これは、その化学反応性と生物活性に影響を与える可能性があります。この構造的特徴は、特定の分子標的への結合親和性を高める可能性があり、特定の用途に役立つ化合物になります。
特性
分子式 |
C23H21NO3 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H21NO3/c1-4-27-23(26)18-14(3)24-21-16-7-5-6-8-17(16)22(25)20(21)19(18)15-11-9-13(2)10-12-15/h5-12,19,24H,4H2,1-3H3 |
InChIキー |
UUSVEGLSWRDKOD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C)C(=O)C4=CC=CC=C42)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11660978.png)
![2-[(Z)-2-(3-bromophenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one](/img/structure/B11660981.png)
![5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B11660990.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11660998.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661010.png)
![N-{4-[(2,2,4,6-tetramethylquinolin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B11661016.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661024.png)
![(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11661034.png)

![(6Z)-6-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11661041.png)
![ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661053.png)

